An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-4-methylpyridine, a key building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry. This document delves into its chemical properties, proposes a detailed synthetic pathway, explores its reactivity, and discusses its potential in the landscape of drug discovery, all while grounding the information in established chemical principles and data from analogous structures.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents like halogens, alkyl, and cycloalkyl groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 3-Bromo-5-cyclopropyl-4-methylpyridine represents a trifecta of valuable functionalities: a bromine atom for versatile cross-coupling reactions, a metabolically robust cyclopropyl group, and a methyl group to modulate steric and electronic properties.
Chemical Identity and Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₉H₁₀BrN | Appchem[2] |
| Molecular Weight | 212.09 g/mol | Appchem[2] |
| CAS Number | 1404367-13-0 | Appchem[2] |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Analogy to 3-bromo-4-methylpyridine[3] |
| Boiling Point | Predicted to be >200 °C | Analogy to 3-bromo-4-methylpyridine (199-200 °C)[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General principle for similar organic molecules |
| LogP | ~2.8 | PubChem (Computed for 3-bromo-4-cyclopropyl-5-methylpyridine)[4] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine can be conceptualized based on established methodologies for the synthesis of substituted pyridines. A retro-synthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor.
Caption: Proposed synthetic route for 3-Bromo-5-cyclopropyl-4-methylpyridine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Amino-4-methylpyridine
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To a solution of 4-methyl-3-nitropyridine in ethanol, add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.
Step 2: Synthesis of 3-Bromo-4-methylpyridine
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a bromide.
-
Suspend 3-amino-4-methylpyridine in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture, basify with a sodium hydroxide solution, and extract with a suitable organic solvent (e.g., dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-bromo-4-methylpyridine.[3]
Step 3: Synthesis of 3-Bromo-5-iodo-4-methylpyridine
Rationale: Directed ortho-metalation allows for the regioselective introduction of an electrophile. The bromine at the 3-position can direct lithiation to the 2- or 4-position. However, the 4-methyl group will sterically hinder the 4-position, favoring lithiation at the 5-position.
-
Dissolve 3-bromo-4-methylpyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of iodine in THF dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 3-bromo-5-iodo-4-methylpyridine.
Step 4: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The C-I bond is more reactive towards oxidative addition than the C-Br bond, allowing for selective coupling at the 5-position.
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water), add 3-bromo-5-iodo-4-methylpyridine, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Spectroscopic Characterization (Predicted)
Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
-
¹H NMR:
-
Two singlets in the aromatic region corresponding to the protons at the 2- and 6-positions of the pyridine ring.
-
A singlet for the methyl group protons.
-
A multiplet for the methine proton of the cyclopropyl group.
-
Two multiplets for the methylene protons of the cyclopropyl group.
-
-
¹³C NMR:
-
Signals for the five carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield.
-
A signal for the methyl carbon.
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Signals for the methine and methylene carbons of the cyclopropyl group.
-
-
IR Spectroscopy:
-
Characteristic C-H stretching vibrations for the aromatic, methyl, and cyclopropyl groups.
-
C=C and C=N stretching vibrations for the pyridine ring.
-
C-Br stretching vibration in the fingerprint region.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
Fragmentation patterns involving the loss of the bromine atom, methyl group, and cleavage of the cyclopropyl ring.
-
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of 3-Bromo-5-cyclopropyl-4-methylpyridine is the primary site of reactivity, making it a versatile intermediate for further functionalization.
Suzuki-Miyaura Cross-Coupling
The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and esters. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: Suzuki-Miyaura cross-coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine.
Other Cross-Coupling Reactions
Beyond Suzuki coupling, the C-Br bond can be utilized in other important transformations, including:
-
Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.
-
Sonogashira Coupling: For the installation of alkyne moieties.
-
Stille Coupling: For coupling with organostannanes.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.
Role in Drug Discovery and Medicinal Chemistry
The structural features of 3-Bromo-5-cyclopropyl-4-methylpyridine make it an attractive starting material for the design of novel therapeutic agents.
-
The Cyclopropyl Moiety: The cyclopropyl group is increasingly utilized in drug design to improve a compound's metabolic stability by blocking potential sites of oxidation. Its rigid nature can also help to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.[5]
-
The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to improved interactions with biological targets.[1]
-
Versatility for Library Synthesis: The reactivity of the bromine atom allows for the creation of large and diverse libraries of compounds, which is essential for hit-to-lead optimization in drug discovery programs.
Derivatives of substituted pyridines have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The unique combination of substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine provides a promising starting point for the exploration of new chemical space in the search for novel therapeutics.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Bromo-5-cyclopropyl-4-methylpyridine is not widely available, based on related brominated pyridines, the following precautions should be taken:
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
3-Bromo-5-cyclopropyl-4-methylpyridine is a strategically designed chemical building block with significant potential for the synthesis of novel compounds in the field of drug discovery. Its combination of a versatile reactive handle (the bromine atom), a metabolically robust and conformationally restricting cyclopropyl group, and a modulating methyl group on a privileged pyridine scaffold makes it a valuable tool for medicinal chemists. While further experimental validation of its properties and reactivity is warranted, the information presented in this guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its application in research and development.
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(No author provided). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]
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(No author provided). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]
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(No author provided). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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(No author provided). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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